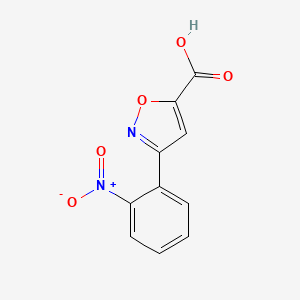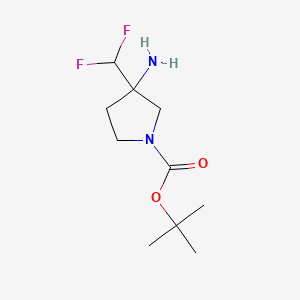![molecular formula C9H18ClNO B13590413 1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-Methoxyspiro[33]heptan-1-yl}methanaminehydrochloride is a chemical compound with the molecular formula C9H18ClNO It is known for its unique spiro structure, which consists of a seven-membered ring fused to a three-membered ring, with a methoxy group and a methanamine group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride typically involves the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro[3.3]heptane core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction. A suitable methoxy donor, such as methanol or a methoxide salt, is reacted with the spiro compound under controlled conditions.
Amination: The methanamine group is introduced through an amination reaction. This can be achieved by reacting the intermediate compound with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methanamine group is replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methanol, methoxide salts, ammonia, amine derivatives, controlled temperature and pressure.
Major Products Formed
Oxidation: Oxides, ketones.
Reduction: Reduced derivatives.
Substitution: Functionalized derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{3-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride: A similar compound with a different position of the methoxy group.
Spiro[3.3]heptane derivatives: Compounds with similar spiro structures but different functional groups.
Uniqueness
1-{1-Methoxyspiro[33]heptan-1-yl}methanaminehydrochloride is unique due to its specific spiro structure and the presence of both methoxy and methanamine groups
Eigenschaften
Molekularformel |
C9H18ClNO |
|---|---|
Molekulargewicht |
191.70 g/mol |
IUPAC-Name |
(3-methoxyspiro[3.3]heptan-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-9(7-10)6-5-8(9)3-2-4-8;/h2-7,10H2,1H3;1H |
InChI-Schlüssel |
OGPSLDDYABBTGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCC12CCC2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)



![methyl 4-amino-1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-5-carboxylate](/img/structure/B13590357.png)


![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)

![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)


![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)
